
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is a fluorinated heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a difluoromethyl group attached to the fifth position of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with a difluoromethylating agent. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. Another approach involves the use of trifluoroacetic acid to achieve regioselective synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of fluorinated drugs and materials.
Biology: In biological research, this compound can be used as a probe to study biological processes involving fluorinated molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its fluorinated structure can enhance the bioactivity and metabolic stability of drug molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the difluoromethyl group can enhance the binding affinity and selectivity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
5-(Fluoromethyl)-1,3-dimethyl-1H-pyrazole
5-(Trifluoromethyl)-1,3-dimethyl-1H-pyrazole
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Uniqueness: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of two fluorine atoms in the difluoromethyl group, which can significantly influence its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C6H8F2N2 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)10(2)9-4/h3,6H,1-2H3 |
InChI-Schlüssel |
NKJNIWNXFJOJDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
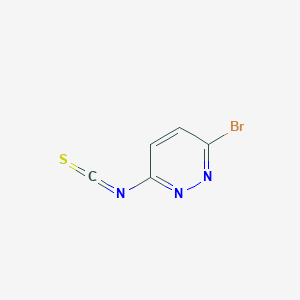
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
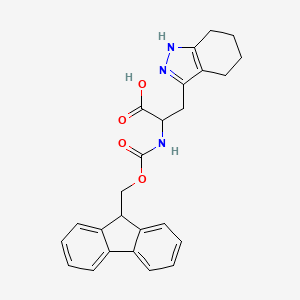
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
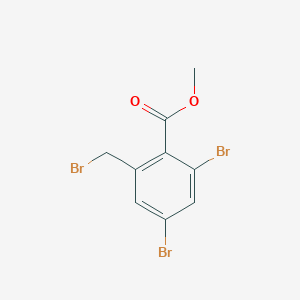
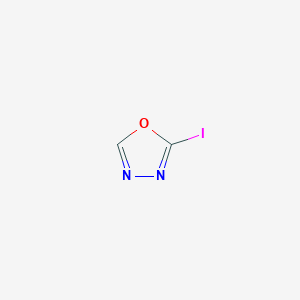
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)

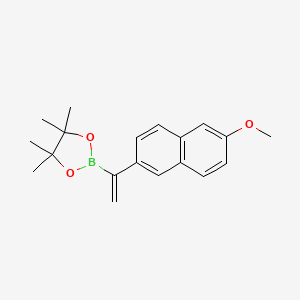
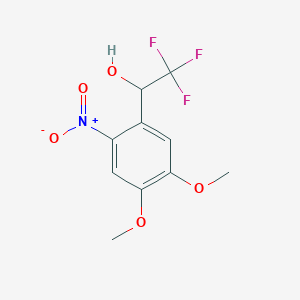
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
